molecular formula C14H18ClNO4S B1328650 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid CAS No. 942474-74-0

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid

Cat. No. B1328650
M. Wt: 331.8 g/mol
InChI Key: FRBJGKLPVTXBFB-UHFFFAOYSA-N
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Description

The compound "1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their biological activities and are often explored for their potential therapeutic applications. The compound is structurally related to the piperidine derivatives discussed in the provided papers, which include various substitutions on the piperidine ring that confer different biological properties and activities.

Synthesis Analysis

The synthesis of piperidine derivatives typically involves the introduction of various functional groups to the piperidine ring. In the context of the provided papers, the synthesis of 4-(phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids was achieved, and these compounds were evaluated for their activity at NMDA receptors and anticonvulsant activity . Another study involved the synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, which were prepared by coupling benzenesulfonyl chloride with piperidine and subsequent substitution reactions . These methods provide insight into the potential synthetic routes that could be applied to the target compound, involving controlled reactions under specific conditions to introduce the desired substituents.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their biological activity. The crystal and molecular structure of 4-carboxypiperidinium chloride was characterized using X-ray diffraction and computational methods, revealing that the piperidine ring adopts a chair conformation with the carboxyl group in the equatorial position . Similarly, the complex of piperidine-4-carboxylic acid with chloroacetic acid was studied, showing that the piperidine ring is protonated and forms hydrogen bonds with chloroacetic acid . These findings suggest that the molecular conformation and the presence of specific functional groups, such as carboxyl and sulfonyl groups, are important for the biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the substituents present on the ring. The studies indicate that the introduction of phosphonoalkyl and phosphonoalkenyl groups to the piperidine ring can lead to compounds with potent NMDA antagonistic activity . The reactivity of the sulfonyl group in the synthesis of O-substituted derivatives also highlights the importance of the substituents in determining the chemical behavior of these molecules . These reactions are typically carried out under controlled conditions to ensure the selective introduction of the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The studies provided do not directly discuss these properties for the specific compound , but they do provide data on related compounds. For instance, the crystal structure analysis provides insights into the solid-state properties and potential intermolecular interactions . The spectroscopic properties, including FTIR and NMR, offer information on the functional groups present and their chemical environment . These properties are essential for understanding the behavior of the compound in different environments and for predicting its reactivity and stability.

Scientific Research Applications

Cancer Treatment

The compound has been identified in the context of Aurora kinase inhibition, which may be useful in treating cancer. The specific compound mentioned is part of a class of compounds that inhibit Aurora A, a kinase involved in cell division and often implicated in cancerous cell proliferation (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Catalysis

This compound plays a role in the synthesis of oxindole via palladium-catalyzed C-H functionalization, demonstrating its utility in complex chemical synthesis processes (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Cardiac Ischemia Treatment

Benzoylguanidines, which include derivatives of the compound, have been investigated as Na+/H+ exchanger inhibitors. These inhibitors are beneficial in treating cardiac ischemia and reperfusion, preserving cellular integrity and functional performance (M. Baumgarth, N. Beier, R. Gericke, 1997).

Anticancer Agents

The compound is used in synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as potential anticancer agents. Some synthesized derivatives showed strong anticancer activity (A. Rehman, N. Ahtzaz, M. Abbasi, Sz Siddiqui, S. Saleem, S. Manzoor, J. Iqbal, N. Virk, T. Chohan, S. Shah, 2018).

Beta(3) Agonists

It's part of a series of (4-piperidin-1-yl)-phenyl sulfonamides, which are potent and selective human beta(3) agonists. These compounds have implications in the development of therapeutic agents targeting the beta(3)-adrenergic receptor (B. Hu, J. Ellingboe, S. Han, E. Largis, K. Lim, M. Malamas, R. Mulvey, C. Niu, A. Oliphant, J. Pelletier, T. Singanallore, F. Sum, J. Tillett, V. Wong, 2001).

Phospholipase A2 Inhibitors

This compound is part of a series of benzenesulfonamides synthesized as membrane-bound phospholipase A2 inhibitors. These compounds have shown potential in reducing the size of myocardial infarction in animal models (H. Oinuma, T. Takamura, T. Hasegawa, K. Nomoto, T. Naitoh, Y. Daiku, S. Hamano, H. Kakisawa, N. Minami, 1991).

Solvent Effects on Chemical Reactions

The compound is involved in studies investigating the influence of solvents on the regioselectivity of sulfoxide thermolysis in beta-amino-alpha-sulfinyl esters, highlighting its role in understanding chemical reaction mechanisms (Markus Bänziger, S. Klein, G. Rihs, 2002).

Polypeptoid Post-polymerization Functionalization

The compound is utilized as an initiator for the ring-opening polymerization of N-methyl-glycine-N-carboxyanhydride, leading to innovative methods in polymer chemistry for potential applications in bioconjugation (Solomiia Borova, Christine Schlutt, J. Nickel, R. Luxenhofer, 2021).

Safety And Hazards

This compound is classified as an irritant . It’s recommended to avoid eye contact and to rinse thoroughly with water in case of contact .

properties

IUPAC Name

1-(2-chloro-5-methyl-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4S/c1-9-7-12(11(15)8-13(9)21(2,19)20)16-5-3-10(4-6-16)14(17)18/h7-8,10H,3-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBJGKLPVTXBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)N2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxylic acid

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